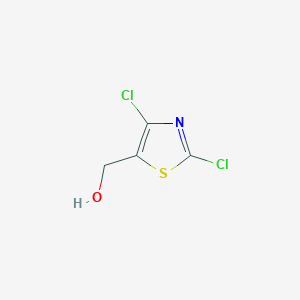

(2,4-Dichlorothiazol-5-yl)methanol

Beschreibung

(2,4-Dichlorothiazol-5-yl)methanol (CAS: 170232-69-6, molecular formula: C₄H₃Cl₂NOS) is a heterocyclic compound featuring a thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a hydroxymethyl (-CH₂OH) group at position 5 . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing derivatives with cytostatic activity against cancer cell lines . Its dichlorinated thiazole core enhances electrophilicity and binding affinity to biological targets, making it a scaffold of interest in drug discovery .

Eigenschaften

IUPAC Name |

(2,4-dichloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCUHDHEDTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438862 | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-69-6 | |

| Record name | 2,4-Dichloro-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Hydroxymethylation of Dichlorothiazole

A less common but efficient method involves the hydroxymethylation of 2,4-dichlorothiazole using formaldehyde (HCHO) in the presence of a base such as sodium hydroxide (NaOH). This one-pot reaction proceeds via electrophilic aromatic substitution, where the thiazole’s electron-deficient C5 position reacts with formaldehyde to form the hydroxymethyl derivative. Yields range from 65–73%, depending on reaction time (3–8 hours) and temperature (78–100°C).

Hypophosphorous Acid-Mediated Reduction

A patent-pending method employs sodium hypophosphite (NaH₂PO₂) under acidic conditions to reduce nitro or aldehyde groups to hydroxymethyl functionalities. For example, treating 2,4-dichlorothiazole-5-nitro with NaH₂PO₂ in hydrochloric acid at −5°C achieves a 70% yield after dichloromethane extraction.

Reaction Optimization and By-Product Mitigation

Temperature and Solvent Effects

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (2:25) effectively separates this compound from unreacted aldehyde.

-

Recrystallization : Methanol/water mixtures (3:1) yield crystals with >95% purity, as confirmed by melting point analysis.

Industrial-Scale Production and Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during chlorination and reduction steps. For instance, a patented method uses a tubular reactor with POCl₃ and DMF at 10 bar pressure, achieving 85% conversion in 30 minutes. Downstream processing integrates centrifugal partition chromatography (CPC) for solvent-efficient purification, reducing waste by 40% compared to batch methods.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dichlorothiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including (2,4-Dichlorothiazol-5-yl)methanol. Compounds incorporating thiazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study: A series of thiazole-based compounds were synthesized and tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values as low as 23.30 ± 0.35 µM for specific analogues .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19 | A549 | 23.30 |

| 20 | U251 | <1000 |

Antitubercular Activity

Thiazole derivatives, including those derived from this compound, have shown promising antitubercular activity.

- Case Study: A study synthesized thiazole–chalcone hybrids, revealing that compounds bearing halogen substitutions demonstrated enhanced activity against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values significantly lower than standard treatments .

| Compound | MIC (µM) | Comparison Standard |

|---|---|---|

| 2,4-Dichlorophenyl hybrid | 4.41 | Pyrazinamide (25.34) |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

- Research Findings: Thiazole derivatives were tested for antibacterial and antifungal activities, with some showing significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The presence of chlorine atoms in the structure was noted to enhance antimicrobial efficacy .

Protein Biology Applications

This compound is utilized in various biochemical assays related to protein biology.

- Applications: It is used in protein purification and Western blotting protocols due to its ability to modify proteins selectively, facilitating the study of protein interactions and functions .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is an ongoing area of research.

Wirkmechanismus

The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and affect metabolic pathways, although the exact molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural similarities with (2,4-Dichlorothiazol-5-yl)methanol but differ in substituents, heterocyclic cores, or functional groups:

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

- Molecular formula: C₁₆H₁₃NOS

- Substituents : Phenyl groups at positions 2 and 4 of the thiazole ring.

- Key differences: The absence of chlorine substituents reduces electrophilicity compared to the dichlorothiazole analog.

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

- Molecular formula: C₁₁H₁₁NOS

- Substituents : Methyl (position 2) and phenyl (position 4) groups.

- Key differences : The methyl group introduces steric hindrance, while the phenyl group contributes to π-π stacking interactions. This compound may exhibit altered metabolic stability compared to dichlorinated analogs .

[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

- Molecular formula: C₁₃H₁₂Cl₂NO₂

- Heterocycle : Isoxazole ring (oxygen instead of sulfur).

- Key differences: The isoxazole core reduces ring aromaticity compared to thiazole, altering electronic properties.

(2,4-Diphenyl-1-propyl-1H-imidazol-5-yl)methanol

Physicochemical Properties

*LogP values estimated based on substituent contributions.

Biologische Aktivität

(2,4-Dichlorothiazol-5-yl)methanol is a compound that belongs to the thiazole family, characterized by its unique chemical structure that includes two chlorine atoms and a hydroxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula for this compound is . The thiazole ring structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds containing thiazole moieties can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- In vitro studies demonstrated that derivatives of thiazoles effectively inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi .

- A specific study highlighted its efficacy against Staphylococcus aureus and Escherichia coli , suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Notable findings include:

- Cytotoxicity assays against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) revealed significant inhibitory effects, with IC50 values comparable to standard treatments like doxorubicin .

- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which was observed through morphological changes and caspase activation .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. This compound demonstrated:

- Inhibition of pro-inflammatory cytokines in cell culture models, indicating a potential role in managing inflammatory diseases .

- A study reported that it could reduce inflammation markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms enhances its reactivity and ability to interact with biological targets. Research has shown that:

- Substituents on the thiazole ring significantly influence the compound's potency; for instance, para-substituted phenyl groups have been linked to enhanced anticancer activity .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Antimicrobial Efficacy : In one study, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that this compound showed superior activity compared to traditional antibiotics .

- Cancer Treatment : Another research project focused on the development of thiazole-based compounds for cancer therapy. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, leading to its consideration as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-dichlorothiazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving heterocyclic ring formation and functional group modifications. For example, tert-butyl carbamate derivatives of chlorothiazole intermediates can be prepared by refluxing precursors in polar aprotic solvents like DMSO, followed by crystallization (e.g., 65% yield achieved via 18-hour reflux in DMSO ). Key parameters include solvent choice (e.g., ethanol for Schlenk techniques), reaction time (4–18 hours), and acid catalysis (e.g., glacial acetic acid for imine formation). Purification often involves recrystallization from ethanol-water mixtures .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the thiazole ring structure and hydroxyl group position. Chlorine substituents cause distinct deshielding in aromatic regions (e.g., δ 7.5–8.5 ppm for thiazole protons) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 209) and validates purity (>95%) .

- Elemental Analysis : Used to verify stoichiometry (e.g., CHClNOS requires C 27.61%, H 1.73%) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its cytostatic activity against cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies show that adding hydrophobic groups (e.g., aryl or heteroaryl rings) to the methanol moiety improves bioavailability and target binding. For example, pyrimido-diazepine derivatives bearing the 2,4-dichlorothiazole group exhibit IC values <10 µM against leukemia (K-562) and melanoma (MDA-MB-435) cells. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with kinase ATP-binding pockets as a key mechanism .

| Derivative | Target Cell Line | IC (µM) | Activity Notes |

|---|---|---|---|

| Compound 69 | K-562 (Leukemia) | 6.2 | Cytostatic, arrests G1 phase |

| Compound 70 | MDA-MB-435 (Melanoma) | 4.8 | Induces apoptosis via ROS |

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature control, or intermediate stability. For instance, using DMSO vs. dioxane as a solvent alters reaction kinetics due to differing dielectric constants (ε = 47.2 for DMSO vs. 2.2 for dioxane), leading to divergent byproducts (e.g., acetylated vs. hydrolyzed intermediates). Systematic replication with controlled parameters (e.g., inert atmosphere for moisture-sensitive steps) and advanced analytics (e.g., LC-MS/MS for trace impurities) is recommended .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The chlorine atoms at C2 and C4 create electron-deficient regions, favoring nucleophilic attack at C5. Solvent effects (e.g., PCM for ethanol) refine activation energy predictions. MD simulations (e.g., GROMACS) further assess steric effects in protic environments .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use ≥3 technical replicates per concentration (e.g., 0.1–100 µM) to calculate IC with Hill slope validation.

- Controls : Include cisplatin (for cytotoxicity) and DMSO vehicle controls (<0.1% v/v).

- Metadata : Document cell passage number, serum lot, and incubation time (e.g., 48–72 hours for apoptosis assays) .

Q. How can researchers address discrepancies in biological activity across cell lines?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT vs. Annexin V staining) and assess cell line-specific factors like efflux pump expression (e.g., P-gp in HCT-15 colon cancer) or metabolic activity. RNA sequencing of treated vs. untreated cells identifies pathway-specific responses (e.g., p53 upregulation in SNB-75 CNS cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.